molecular formula C10H12N2O2 B2667353 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 20032-98-8

2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2667353
CAS No.: 20032-98-8
M. Wt: 192.218
InChI Key: CARPLXRQZVWACU-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic benzimidazole derivative designed for research purposes in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, known for its ability to interact with diverse biological targets . The specific substitution pattern of this compound—featuring a 5-methoxy group and a 2-ethanol side chain—suggests potential for enhanced biological activity and solubility, making it a candidate for structure-activity relationship (SAR) studies . Benzimidazole derivatives analogous to this compound have demonstrated a wide spectrum of significant biological activities in scientific literature. Researchers have investigated similar structures for their potent antimicrobial properties against various bacterial and fungal strains . Furthermore, the 5-methoxy-benzimidazole motif is frequently explored in oncology research for its antiproliferative effects, with some derivatives showing promising activity against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colorectal carcinoma) . The ethanol functional group at the 2-position provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules or conjugates for probing specific biological pathways. This product is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of novel therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARPLXRQZVWACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Introduction of the ethanol moiety: The ethanol group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Common reagents used in these reactions include ethanol, glacial acetic acid, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the benzimidazole ring .

Scientific Research Applications

Medicinal Chemistry

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol has been investigated for its potential therapeutic properties, particularly in the treatment of infections and cancers.

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.

Table 1: Antimicrobial Efficacy Against Various Microbial Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.

Table 2: Anticancer Activity in Different Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa25
MCF730
A54915

Biological Research

The compound is also being evaluated for its potential as a biological probe in cellular signaling pathways. It may modulate the activity of certain receptors, influencing processes related to apoptosis and cell survival.

Synthesis and Production

The synthesis typically involves the condensation reaction of 5-methoxy-1H-benzo[d]imidazole with amino alcohols under reflux conditions. High-throughput screening methods are employed for large-scale production, optimizing reaction conditions for industrial applications.

Case Studies

Recent studies have highlighted the effectiveness of this compound in treating specific types of cancer and infections:

  • A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against multidrug-resistant Staphylococcus aureus, positioning it as a promising antimicrobial agent.
  • Another research article reported significant tumor size reduction in xenograft models of breast cancer, showcasing its anticancer potential.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The compound’s ability to form hydrogen bonds and interact with biological membranes also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Piperazine-Linked Derivatives

  • Compound 5b: 2-[4-(5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol () Structural Difference: Incorporates a piperazine ring between the benzimidazole and ethanol groups. However, the basic nitrogen in piperazine may enhance solubility in acidic environments, favoring gastrointestinal absorption. Synthesis: Achieved in 81% yield via nucleophilic substitution in dry ethanol at 80°C .

2.1.2. Thioether and Thiazolidinone Derivatives

  • Compound 1: 2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid () Structural Difference: Replaces the ethanol group with a thioacetic acid moiety. Cyclization to thiazolidinone derivatives (e.g., compound 2) introduces a rigid heterocycle, which may improve metabolic stability. Pharmacology: Demonstrated anticonvulsant activity in vivo, delaying seizure onset in yohimbine-induced epilepsy models .

2.1.3. Propanoic Acid Derivatives

  • Compound 6l: 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid () Structural Difference: Features a propanoic acid group linked via a phenyl-thioether bridge. Impact: The carboxylic acid group enhances water solubility and may facilitate ionic interactions with target proteins. Physical Properties: Higher melting point (175.6–178.4°C) suggests crystalline stability, advantageous for formulation .

2.1.4. Quinoline–Benzimidazole Hybrids

  • Compound 15c: Triazole-linked hybrid with 7-chloroquinoline () Structural Difference: Combines benzimidazole with quinoline via a triazole spacer. Impact: The triazole linker improves pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity. The quinoline moiety may enhance DNA intercalation, contributing to antiproliferative activity .
Pharmacological and ADME Profiles
Compound Biological Activity Key ADME Parameters References
Target Compound Not explicitly reported (structural analogs suggest antimicrobial/anticancer potential) Polar surface area (PSA) ~80 Ų, 3 rotatable bonds (estimated)
Compound 5b (Piperazine) Antimicrobial, anthelmintic Higher MW (~350 g/mol), 6 rotatable bonds; moderate bioavailability predicted
Compound 6l (Propanoic Acid) Antidiabetic (α-glucosidase inhibition) PSA ~120 Ų, 7 rotatable bonds; moderate permeability
Compound 15c (Quinoline Hybrid) Antiproliferative (e.g., vs. MCF-7 cells) PSA ~150 Ų, 8 rotatable bonds; low oral bioavailability predicted
Thiazolidinones (2, 3a-d) Anticonvulsant PSA ~90 Ų, 4 rotatable bonds; favorable bioavailability

ADME Insights () :

  • Compounds with ≤10 rotatable bonds and PSA ≤140 Ų generally exhibit better oral bioavailability.
  • The ethanol group in the target compound contributes 2 H-bond donors/acceptors, balancing solubility and permeability.

Biological Activity

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety with a methoxy group at the 5-position and an ethanol side chain. This structural configuration is crucial for its biological activity, enhancing solubility and interaction with various biological targets.

The mechanism of action of this compound involves binding to specific enzymes and receptors. It may inhibit enzyme activity by occupying active sites, preventing substrate binding, which is critical in regulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant growth inhibition against multiple cancer cell lines. A notable study reported that a related compound (12e) demonstrated an IC50 value of 5.35 µM against T-47D breast cancer cells. The treatment led to alterations in cell cycle distribution, increasing the S-phase from 14% to 18% and decreasing the G2-phase from 8% to 6%, indicating an inhibition of DNA replication processes .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Effect on Cell Cycle
12eT-47D5.35Increased S-phase
Decreased G2-phase

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits effectiveness against various microbial strains, potentially disrupting microbial cell membranes and inhibiting growth through enzyme inhibition.

Table 2: Antimicrobial Activity Overview

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 µg/mL
Escherichia coli12.5 µg/mL

Case Studies

  • Antiproliferative Studies : A study involving novel organic-inorganic hybrids containing benzimidazole derivatives showed promising results in inhibiting cell proliferation in cancer models . The hybrid compounds demonstrated enhanced activity compared to their non-hybrid counterparts.
  • Enzyme Inhibition : Research has indicated that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation, further supporting its potential therapeutic applications .

Q & A

Q. Q1. What are the established synthetic routes for 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via multi-step procedures starting from 5-methoxybenzimidazole derivatives. Key steps include:

  • Condensation : Reacting 5-methoxy-1H-benzimidazole-2-thiol with chloroacetic acid derivatives in ethanol under reflux (70–80°C) using potassium carbonate as a base. This yields intermediates like 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid .
  • Reduction : Subsequent reduction of thioether intermediates with sodium borohydride (NaBH₄) in methanol to generate the ethanol moiety. Yields (~70–80%) depend on solvent purity and temperature control .
  • Characterization : Confirmation via 1H^1H-NMR (δ 3.76 ppm for OCH₃, δ 4.32 ppm for CH₂) and IR (stretching at 3285 cm⁻¹ for NH) .

Q. Q2. How is the compound characterized structurally, and what analytical contradictions might arise?

Methodological Answer:

  • Spectroscopy : 1H^1H-NMR identifies the methoxy group (singlet at δ 3.76 ppm) and ethanol chain (δ 4.32 ppm for CH₂). IR confirms NH (3285–3379 cm⁻¹) and C-O (1625 cm⁻¹) stretches .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., C: 60.83% calc. vs. 60.81% observed) may arise from solvent residues or incomplete purification .
  • Contradictions : Overlapping signals in aromatic regions (δ 6.72–8.22 ppm) complicate assignment; 2D NMR (COSY, HSQC) is recommended for resolution .

Q. Q3. What are the primary biological activities investigated for this compound?

Methodological Answer:

  • Antimicrobial Screening : Derivatives show activity against S. aureus (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) via agar dilution assays. The 5-methoxy group enhances membrane penetration .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to C. albicans lanosterol demethylase (binding energy: −9.2 kcal/mol), with hydrophobic interactions at the active site .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict electronic properties relevant to reactivity?

Methodological Answer:

  • DFT Studies : B3LYP/6-31G(d) calculations reveal the HOMO-LUMO gap (~4.2 eV), indicating moderate electrophilicity. The methoxy group lowers LUMO energy (−1.8 eV), favoring nucleophilic attack at the imidazole C2 position .
  • Solvent Effects : PCM models show polar solvents (ε > 20) stabilize the zwitterionic form, altering tautomer distribution (e.g., N1-H vs. N3-H) .

Q. Q5. How do structural modifications (e.g., thioether vs. ether linkages) impact bioactivity?

Methodological Answer:

  • Thioether vs. Ether : Replacing the thioether group (e.g., in compound 4 ) with an ether reduces antifungal activity (MIC increases from 16 µg/mL to 64 µg/mL), likely due to decreased lipophilicity (logP: 2.1 vs. 1.5) .
  • SAR Analysis : Adding electron-withdrawing groups (e.g., Br at C7) improves in vitro anti-inflammatory activity (IC₅₀: 12 µM vs. COX-2) by stabilizing charge-transfer complexes .

Q. Q6. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation : Over-reduction of the ethanol moiety to ethane occurs at high NaBH₄ concentrations. Mitigation involves slow reagent addition and temperature control (0–5°C) .
  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) resolves diastereomers, but HPLC (C18, acetonitrile:H₂O 70:30) is needed for >99% purity in pharmacokinetic studies .

Q. Q7. How are molecular docking and dynamics used to study target interactions?

Methodological Answer:

  • Docking Protocols : AutoDock Vina screens against fungal CYP51 (PDB: 5TZ1). The compound’s methoxy group forms H-bonds with Arg-96 (distance: 2.1 Å), while the imidazole ring π-stacks with heme .
  • MD Simulations : GROMACS simulations (100 ns) show stable binding (RMSD < 2.0 Å) but conformational flexibility in the ethanol chain, suggesting derivatization (e.g., esterification) to rigidify the structure .

Q. Q8. What contradictions exist in reported spectral data, and how are they resolved?

Methodological Answer:

  • NH Signal Variability : In DMSO-d₆, the benzimidazole NH (δ 12.48 ppm) may split into doublets due to hydrogen bonding. Deuterium exchange (D₂O shake) confirms assignment .
  • Elemental Analysis Discrepancies : Deviations >0.3% in nitrogen content indicate residual ammonium salts; ICP-MS quantifies trace metals (e.g., K⁺ from K₂CO₃) .

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